1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole
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Overview
Description
1-Benzyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is a useful research compound. Its molecular formula is C21H22N2 and its molecular weight is 302.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Unexpected Synthesis through Skraup-Doebner-Von Miller Reaction : An unexpected regioselectivity was observed in the synthesis of quinolines from 4-aminoindoles and acetone, resulting in products identified as 1-alkyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indoles (Halaiev et al., 2017).
Diversity-Oriented Synthesis Strategy : 4-Aminoindoles used as 1,4-bisnucleophiles in three-component reactions allow the synthesis of 1H-Azepino[4,3,2-cd]indoles, contributing to a diversity-oriented synthesis strategy (Chen et al., 2019).
Ring-Opening Cyclization Strategies : SN2-type regioselective ring opening of enantiopure aziridines leads to the synthesis of various tetrahydrobenzoazepinoindoles (Pradhan et al., 2017).
Electrocyclisation Reactions for Ring System Development : The development of the benz[5,6]azepino[4,3-b]indole ring system through 1,7-dipolar electrocyclisation reactions of azomethine ylides (Nyerges et al., 2005).
Thermal Decomposition Approaches : Thermal decomposition of o-benzylphenyl azides leading to the formation of azepinoindoles, demonstrating another pathway for their synthesis (Cliff & Jones, 1971).
Medicinal Chemistry and Biological Evaluation
Design of Potent Inhibitors : Novel structural classes of azepinoindoles have been designed as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), demonstrating significant therapeutic potential (Canan Koch et al., 2002).
Melatonin Receptor Study : Investigating the nature of the binding site of the melatonin receptor using azepino[2,1-a]indoles and related compounds to determine their agonist and antagonist potency (Faust et al., 2000).
Vasopressin Receptor Antagonists : Synthesizing azepinoindoles as non-peptide vasopressin V2 receptor antagonists, demonstrating high affinity and selectivity, useful in the treatment of conditions like hyponatremia (Matthews et al., 2003).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of the derivative.
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its structure and the targets it interacts with.
Properties
IUPAC Name |
3-benzyl-10,10,12-trimethyl-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-15-12-21(2,3)22-18-10-7-11-19-20(18)17(15)14-23(19)13-16-8-5-4-6-9-16/h4-12,14,22H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUVEOWLOSTJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C3C1=CN(C3=CC=C2)CC4=CC=CC=C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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